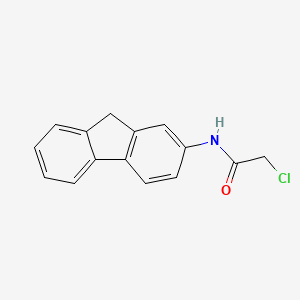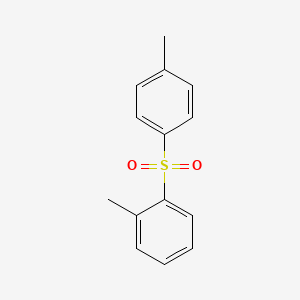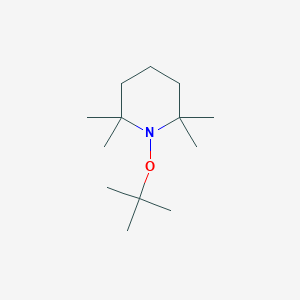
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- is a compound belonging to the triazene family, characterized by the presence of a triazene group (N=N-N) attached to a bromophenyl and diethyl substituents. Triazenes are known for their applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- typically involves the reaction of 4-bromoaniline with diethylamine in the presence of a nitrosating agent. The reaction conditions often include an acidic medium to facilitate the formation of the triazene group. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- involves the interaction of the triazene group with biological targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. Molecular targets include DNA, proteins, and enzymes, which can result in cytotoxicity and other biological activities.
Comparaison Avec Des Composés Similaires
1-Triazene, 1-(4-bromophenyl)-3,3-diethyl- can be compared with other triazene compounds, such as:
1-(4-Bromophenyl)-3,3-dimethyl-1-triazene: Similar structure but with methyl groups instead of ethyl groups.
1-(4-Bromophenyl)-3-(4-nitrophenyl)triazene: Contains a nitrophenyl group, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene: Features a methoxy and nitrophenyl group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
52010-62-5 |
|---|---|
Formule moléculaire |
C10H14BrN3 |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H14BrN3/c1-3-14(4-2)13-12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
LKYFLXYQDNFGHM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


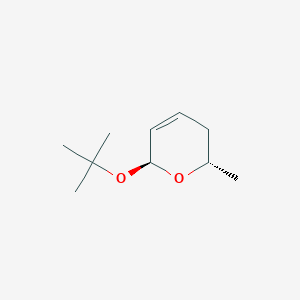
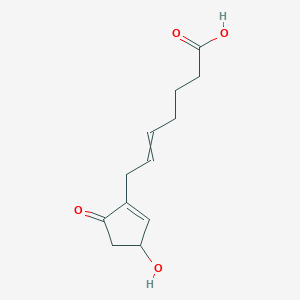

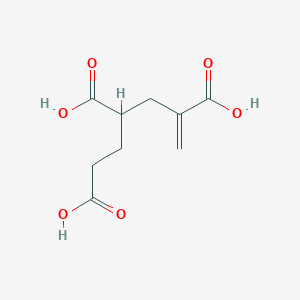
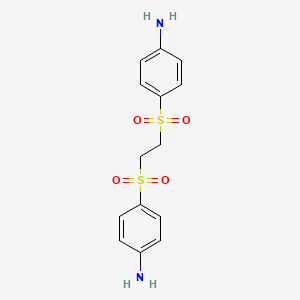
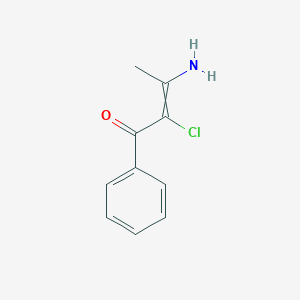

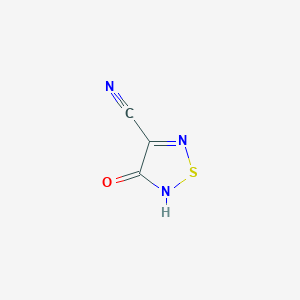
![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

